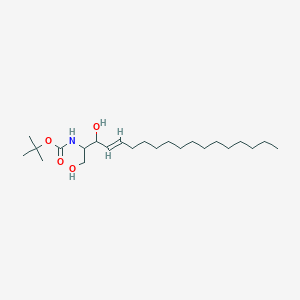
(4E,2S,3R)-1,3-Dihydroxy-2-((tert-b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-erythro-sphingosine, also known as tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate, is a synthetic derivative of sphingosine. This compound is characterized by the presence of a t-butyl ester protected N-acetylsphingosine with a fatty acid tail. The hydroxy group in its structure allows for further derivatization or replacement with other reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process begins with the selective transformation of the 3,4-vicinal diol of phytosphingosine into the characteristic E-allylic alcohol of sphingosine via a cyclic sulfate intermediate. This intermediate is then treated with a non-nucleophilic trifluoroacetamide protecting group .
Industrial Production Methods: Industrial production of N-Boc-erythro-sphingosine involves large-scale synthesis using commercially available D-ribo-phytosphingosine as a starting material. The key steps include the selective elimination reaction of cyclic sulfate intermediates and the subsequent protection of the amino group with the Boc group .
Chemical Reactions Analysis
Types of Reactions: N-Boc-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the fatty acid tail can be reduced to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of halogenated or aminated sphingosine derivatives.
Scientific Research Applications
N-Boc-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the production of specialized lipids for cosmetic and pharmaceutical formulations
Mechanism of Action
N-Boc-erythro-sphingosine exerts its effects primarily through the inhibition of protein kinase C activity. This inhibition occurs by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol and phorbol esters. The compound also interferes with the binding of phorbol dibutyrate, a potent activator of protein kinase C, thereby modulating various cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
D-erythro-sphingosine: A naturally occurring sphingoid base with similar structural features but lacks the Boc protection.
N-acetylsphingosine: Another derivative of sphingosine with an acetyl group instead of the Boc group.
Phytosphingosine: A sphingoid base with a different stereochemistry and additional hydroxy groups
Uniqueness: N-Boc-erythro-sphingosine is unique due to its Boc protection, which enhances its stability and allows for selective deprotection under mild acidic conditions. This feature makes it a valuable intermediate for the synthesis of various sphingolipid derivatives and bioactive molecules .
Properties
Molecular Formula |
C23H45NO4 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
tert-butyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+ |
InChI Key |
UMUDVBSIURBUGW-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)
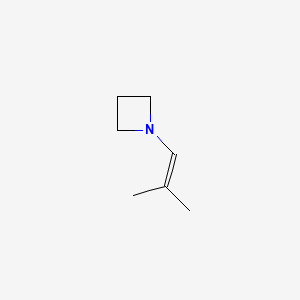
![1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B12277531.png)
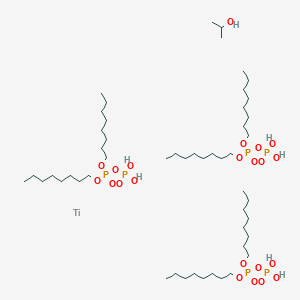
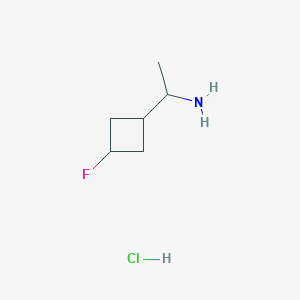
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)
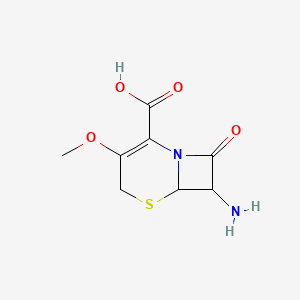
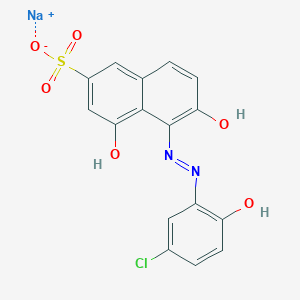
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
